Molecular weight and formula of 3-(Sec-butylamino)-N-methylpropanamide
Molecular weight and formula of 3-(Sec-butylamino)-N-methylpropanamide
Abstract
This technical guide provides a comprehensive overview of 3-(Sec-butylamino)-N-methylpropanamide, a substituted aliphatic amide of interest to researchers in medicinal chemistry and drug development. The document details the compound's fundamental molecular properties, including its chemical formula and molecular weight. Furthermore, it outlines methodologies for its synthesis, structural elucidation through spectroscopic analysis, and the determination of its physicochemical properties. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel small molecules.
Introduction
3-(Sec-butylamino)-N-methylpropanamide is a chiral aliphatic amide featuring a secondary amine and an N-methylated amide functional group. The presence of these functionalities suggests potential for hydrogen bonding and interactions with biological targets, making it and its analogs valuable scaffolds in drug discovery programs. A thorough understanding of its chemical and physical properties is paramount for its effective application in research and development. This guide provides an in-depth analysis of its molecular characteristics and the experimental framework for its synthesis and characterization.
Molecular Formula and Weight
The primary identification of a chemical entity begins with its molecular formula and molecular weight. These fundamental properties are crucial for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.
The chemical formula for 3-(Sec-butylamino)-N-methylpropanamide is C₈H₁₈N₂O .
The molecular weight is a critical parameter derived from the chemical formula and is essential for quantitative analysis. The theoretical molecular weight can be calculated based on the atomic masses of its constituent elements.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₈N₂O | [1][2] |
| Molecular Weight | 158.24 g/mol | [1] |
| CAS Number | 1001346-14-0 | [1] |
The determination of the molecular formula and weight of a newly synthesized compound is a cornerstone of chemical analysis. It typically involves a combination of mass spectrometry, to find the mass-to-charge ratio of the molecular ion, and elemental analysis, which provides the percentage composition of each element.[3][4][5]
Structural Representation
The structure of 3-(Sec-butylamino)-N-methylpropanamide is characterized by a propanamide backbone with a sec-butyl group attached to the nitrogen at the 3-position and a methyl group on the amide nitrogen.
Figure 1: Chemical structure of 3-(Sec-butylamino)-N-methylpropanamide.
Synthesis Methodology
The synthesis of 3-(Sec-butylamino)-N-methylpropanamide can be approached through several established methods for amide bond formation. A common and effective strategy involves the amidation of a carboxylic acid or its derivative.[] A plausible synthetic route is a two-step process starting from a suitable acrylic acid derivative.
Proposed Synthetic Pathway
A logical synthetic approach involves the initial reaction of an acrylate with sec-butylamine, followed by amidation of the resulting β-amino ester with methylamine.
Figure 2: Proposed two-step synthesis of 3-(Sec-butylamino)-N-methylpropanamide.
Experimental Protocol
Step 1: Synthesis of Methyl 3-(sec-butylamino)propanoate
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To a solution of methyl acrylate (1.0 eq) in a suitable solvent such as methanol, add sec-butylamine (1.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 3-(Sec-butylamino)-N-methylpropanamide
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Dissolve the purified methyl 3-(sec-butylamino)propanoate (1.0 eq) in a suitable solvent, such as methanol.
-
Add an excess of methylamine (e.g., a 40% solution in water or a 2M solution in THF, 3-5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) in a sealed vessel.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Alternative amidation methods could involve the conversion of the intermediate carboxylic acid (after hydrolysis of the ester) to an acyl chloride followed by reaction with methylamine.[7][8] Another approach is the direct condensation of the carboxylic acid and amine using coupling agents.[9][10]
Structural Elucidation and Characterization
The definitive identification of 3-(Sec-butylamino)-N-methylpropanamide requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11] For 3-(Sec-butylamino)-N-methylpropanamide, the following characteristic absorptions are expected:
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N-H Stretch (Secondary Amine): A single, moderate to weak absorption band around 3300-3400 cm⁻¹.[12][13]
-
C=O Stretch (Amide): A strong absorption band in the region of 1630-1680 cm⁻¹.
-
N-H Bend (Secondary Amine): A band around 1550-1650 cm⁻¹.[14]
-
C-N Stretch: Absorptions in the 1020-1350 cm⁻¹ range.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum would show distinct signals for the protons of the sec-butyl group, the ethyl bridge of the propanamide backbone, and the N-methyl group. The N-H proton of the secondary amine would likely appear as a broad singlet.[12][15]
-
¹³C NMR: The spectrum would display eight distinct carbon signals, with the carbonyl carbon appearing significantly downfield (around 170 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 158 or 159).
-
Fragmentation: Characteristic fragmentation patterns for aliphatic amines and amides would be expected, such as alpha-cleavage adjacent to the nitrogen atoms.[13][15]
Physicochemical Properties
The physicochemical properties of 3-(Sec-butylamino)-N-methylpropanamide are influenced by its structure, particularly the presence of polar functional groups capable of hydrogen bonding.[16][17]
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Liquid or low-melting solid at room temperature | Based on the properties of similar aliphatic amides.[17] |
| Boiling Point | Estimated to be high (>200 °C) | The presence of N-H and C=O groups allows for hydrogen bonding, increasing the boiling point relative to non-polar compounds of similar molecular weight.[17] |
| Solubility | Soluble in water and polar organic solvents | The amide and amine functionalities can act as hydrogen bond donors and acceptors, promoting solubility in polar solvents.[16] |
| pKa | The secondary amine is expected to be basic (pKa of conjugate acid ~10-11) | Typical for aliphatic secondary amines. |
These properties are crucial for applications in drug development, influencing factors such as formulation, administration routes, and pharmacokinetic profiles.[18][19]
Conclusion
This technical guide has provided a detailed overview of 3-(Sec-butylamino)-N-methylpropanamide, covering its molecular formula, weight, structure, proposed synthesis, and expected analytical characteristics. The information presented herein serves as a valuable resource for researchers and scientists, facilitating further investigation and application of this compound in the fields of chemistry and drug discovery. The methodologies described for synthesis and characterization are based on well-established principles of organic chemistry, ensuring a high degree of scientific integrity and trustworthiness.
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